N-[4-(2-amino-2-oxoethoxy)phenyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide
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Overview
Description
2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE is a complex organic compound belonging to the class of benzoylindoles. These compounds are characterized by an indole structure attached to a benzoyl moiety through an acyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The amide bond is formed by reacting the benzoylindole with 4-aminophenoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Coupling: The final step involves coupling the intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as prostaglandin G/H synthase 1, which plays a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)benzoic acid: Shares the benzoyl and chlorobenzoyl moieties but lacks the indole structure.
Fenofibric acid: Contains a similar phenoxy group but differs in the overall structure and functional groups.
Uniqueness
2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE is unique due to its combination of the indole, benzoyl, and phenoxyacetamide moieties, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C27H24ClN3O5 |
---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |
InChI |
InChI=1S/C27H24ClN3O5/c1-16-22(14-26(33)30-19-7-9-20(10-8-19)36-15-25(29)32)23-13-21(35-2)11-12-24(23)31(16)27(34)17-3-5-18(28)6-4-17/h3-13H,14-15H2,1-2H3,(H2,29,32)(H,30,33) |
InChI Key |
OHZUTJJHYNGRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
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